BenchChemオンラインストアへようこそ!

6-Chloro-4-methylquinazoline

KCNQ2 potassium channel patch clamp

6-Chloro-4-methylquinazoline is a privileged quinazoline building block featuring a C-6 chloro substituent and C-4 methyl group. This precise substitution pattern confers 3.4-fold greater KCNQ2 antagonist potency (IC50=70 nM) versus its 4-chloro-6-methyl isomer (IC50=240 nM), making it the preferred hit scaffold for neurological discovery programs. The C-6 chloro group enables rapid SNAr or cross-coupling diversification to explore kinase selectivity, while its low CYP2D6 inhibition (IC50=19.9 µM) minimizes metabolic liability early in lead optimization. Procure this ≥95% purity research intermediate to build SAR libraries with confidence that positional isomerism critically impacts target binding.

Molecular Formula C9H7ClN2
Molecular Weight 178.62 g/mol
CAS No. 1071752-93-6
Cat. No. B1510944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-4-methylquinazoline
CAS1071752-93-6
Molecular FormulaC9H7ClN2
Molecular Weight178.62 g/mol
Structural Identifiers
SMILESCC1=C2C=C(C=CC2=NC=N1)Cl
InChIInChI=1S/C9H7ClN2/c1-6-8-4-7(10)2-3-9(8)12-5-11-6/h2-5H,1H3
InChIKeyKWAPZDPWJQOVDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-4-methylquinazoline (CAS 1071752-93-6) Chemical Structure and Procurement Identity Overview


6-Chloro-4-methylquinazoline (CAS 1071752-93-6) is a heterocyclic building block with the molecular formula C₉H₇ClN₂ and a molecular weight of 178.62 g/mol . Its structure features a quinazoline core with a chloro substituent at the 6-position and a methyl group at the 4-position, a specific substitution pattern that defines its reactivity and potential biological profile . Quinazoline derivatives are widely recognized as privileged scaffolds in medicinal chemistry, particularly for kinase inhibition applications [1]. This compound is supplied as a research-use-only intermediate, typically at ≥95% purity, with recommended storage at 2-8°C in sealed, dry conditions .

Why 6-Chloro-4-methylquinazoline (CAS 1071752-93-6) Cannot Be Replaced by Other Quinazoline Analogs in Research


Quinazoline derivatives are not functionally interchangeable due to the critical influence of substituent position and identity on target binding and selectivity [1]. The C-4 and C-6 positions are key sites for modulating kinase inhibition activity, and even minor changes—such as substituting chloro for bromo at C-6 or shifting the methyl group to C-2—can profoundly alter the compound's interaction with ATP-binding pockets [2]. For example, 6-substituted 4-anilinoquinazolines exhibit distinct selectivity profiles for EGFR and HER2 depending on the nature of the C-6 substituent [3]. Substituting 6-Chloro-4-methylquinazoline with a generic quinazoline core without these specific modifications would likely yield non-overlapping biological results and invalidate any structure-activity relationship (SAR) built upon this precise substitution pattern.

6-Chloro-4-methylquinazoline (CAS 1071752-93-6) Quantitative Differentiation Evidence Against Closest Analogs


KCNQ2 Potassium Channel Antagonist Activity of 6-Chloro-4-methylquinazoline Compared to 4-Chloro-6-methylquinazoline

6-Chloro-4-methylquinazoline exhibits moderate antagonist activity at the KCNQ2 potassium channel with an IC₅₀ of 70 nM in an automated patch clamp assay [1]. In contrast, its positional isomer 4-chloro-6-methylquinazoline shows significantly weaker activity with an IC₅₀ of 240 nM under the same assay conditions [2]. This represents a 3.4-fold difference in potency attributable solely to the positional interchange of the chloro and methyl substituents. Additionally, 6-chloro-4-methylquinazoline demonstrates weak activity against KCNQ2/Q3 heteromers (IC₅₀ = 120 nM) [1], while data for the positional isomer on this target are not reported.

KCNQ2 potassium channel patch clamp neurological disorders

Off-Target Selectivity Profile: 6-Chloro-4-methylquinazoline vs. CYP2D6 Interaction

6-Chloro-4-methylquinazoline demonstrates minimal interaction with cytochrome P450 2D6 (CYP2D6), a key drug-metabolizing enzyme, with an IC₅₀ of 19.9 µM (19,900 nM) [1]. This weak inhibition profile suggests a reduced likelihood of CYP2D6-mediated drug-drug interactions when the compound or its derivatives are advanced into lead optimization. While direct comparator data for positional isomers against CYP2D6 are not available in the retrieved dataset, the quantitative benchmark of IC₅₀ = 19.9 µM provides an essential baseline for evaluating metabolic liability relative to other quinazoline-based kinase inhibitors known to inhibit CYP2D6 at sub-micromolar concentrations.

CYP2D6 drug metabolism off-target selectivity ADME

Class-Level Inference: 6-Chloro Substitution in Quinazolines Enhances Dual EGFR/HER2 Inhibitory Activity

Structure-activity relationship (SAR) studies on 6-substituted quinazoline derivatives demonstrate that modifications at the C-6 position critically influence dual EGFR/HER2 inhibitory potency [1]. In a representative series, compound 5c (bearing a C-6 substitution) achieved IC₅₀ values of 2.6 nM against EGFR and 4.3 nM against HER2, representing potent dual inhibition [1]. While 6-Chloro-4-methylquinazoline itself is a building block rather than a fully elaborated inhibitor, the presence of the chloro substituent at C-6 positions it as a direct precursor to analogs with demonstrated nanomolar kinase activity. C-4 and C-6 positions in quinazoline are established as appropriate sites for designing new tyrosine kinase inhibitors [2], and substituents at C-6 significantly affect HER2 selectivity over wild-type EGFR [3].

EGFR HER2 kinase inhibition quinazoline SAR cancer

6-Chloro-4-methylquinazoline (CAS 1071752-93-6) High-Value Research and Industrial Application Scenarios


Potassium Channel Modulator Discovery Programs Targeting KCNQ2

6-Chloro-4-methylquinazoline serves as a validated hit scaffold for KCNQ2 potassium channel antagonist discovery, with demonstrated IC₅₀ = 70 nM [3]. Its 3.4-fold potency advantage over the positional isomer 4-chloro-6-methylquinazoline (IC₅₀ = 240 nM) [4] makes it the preferred starting point for SAR expansion. Programs focused on neurological disorders where KCNQ2 modulation is therapeutic—including epilepsy and neuropathic pain—can leverage this compound as a core for library synthesis and lead optimization.

Dual EGFR/HER2 Kinase Inhibitor Lead Generation via C-6 Diversification

The C-6 chloro substituent in 6-Chloro-4-methylquinazoline provides a reactive handle for nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions, enabling rapid diversification to generate 6-substituted quinazoline libraries [3]. Class-level evidence confirms that 6-substituted quinazolines can achieve nanomolar dual EGFR/HER2 inhibition (e.g., compound 5c: EGFR IC₅₀ = 2.6 nM; HER2 IC₅₀ = 4.3 nM) [4]. Medicinal chemistry teams developing targeted cancer therapeutics can use this building block to explore C-6 substituent effects on kinase selectivity and potency.

ADME-Tox Profiling and Metabolic Stability Optimization

With a CYP2D6 IC₅₀ of 19.9 µM [3], 6-Chloro-4-methylquinazoline exhibits low metabolic liability against a major cytochrome P450 isoform implicated in drug-drug interactions. This favorable property makes it an attractive core scaffold for lead optimization campaigns where minimizing CYP inhibition is a critical design criterion. Procurement for early-stage ADME-Tox screening enables teams to establish baseline metabolic profiles before committing resources to elaborate quinazoline derivatives that may introduce undesirable CYP interactions.

Comparative SAR Studies of Positional Quinazoline Isomers

The substantial potency difference observed between 6-Chloro-4-methylquinazoline (IC₅₀ = 70 nM) and 4-chloro-6-methylquinazoline (IC₅₀ = 240 nM) for KCNQ2 antagonism [3][4] highlights the value of this compound pair for rigorous SAR investigations. Academic and industrial research groups studying the topological requirements of quinazoline-target interactions can use these positional isomers as matched molecular pairs to deconvolute the specific contributions of chloro and methyl placement to binding affinity and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-4-methylquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.